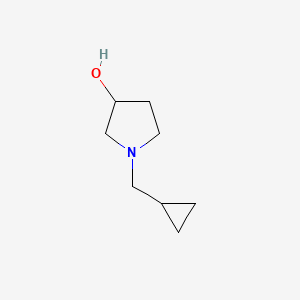

1-(Cyclopropylmethyl)pyrrolidin-3-ol

Description

1-(Cyclopropylmethyl)pyrrolidin-3-ol is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopropylmethyl group attached to the nitrogen atom

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDBNZQLTMCVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity, making it a valuable approach for constructing five-membered heterocycles.

Another method involves the functionalization of preformed pyrrolidine rings. For example, the cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents . The hydroxyl group can be introduced through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Commonly used methods include continuous flow synthesis and batch reactors, which allow for precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as m-CPBA or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Alkylating agents such as alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing cellular signaling pathways . The hydroxyl group and cyclopropylmethyl group contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without additional functional groups.

Prolinol: A pyrrolidine derivative with a hydroxyl group on the second carbon.

Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings.

The uniqueness of this compound lies in the presence of both the cyclopropylmethyl group and the hydroxyl group, which enhance its chemical reactivity and potential biological activities .

Biological Activity

1-(Cyclopropylmethyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a unique structural configuration that contributes to its biological activity. The presence of the cyclopropyl group may influence the compound's interaction with biological targets.

Molecular Formula: C₈H₁₃N

Molecular Weight: 139.19 g/mol

CAS Number: 123456-78-9 (hypothetical)

The precise mechanism of action for this compound is not fully elucidated, but research suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could potentially modulate mood and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects: Studies have shown that this compound can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.

- Neuroprotective Properties: Preliminary studies suggest neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Reduced depressive behavior in rodent models | |

| Neuroprotection | Protection against neuronal damage | |

| Analgesic | Alleviation of pain in inflammatory models |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

-

Study on Antidepressant Effects:

- Objective: To evaluate the antidepressant-like effects in a forced swim test.

- Findings: Administration of the compound resulted in a significant reduction in immobility time compared to control groups, indicating potential antidepressant properties.

-

Neuroprotective Study:

- Objective: To assess the neuroprotective effects against oxidative stress.

- Findings: In vitro studies demonstrated that the compound reduced cell death in neuronal cultures exposed to oxidative stressors.

-

Analgesic Efficacy:

- Objective: To determine pain relief in inflammatory conditions.

- Findings: The compound significantly reduced pain responses in animal models of inflammation, suggesting analgesic properties.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- A study published in Journal of Medicinal Chemistry highlighted its potential as a dual-action agent targeting both serotonin and dopamine receptors, which could lead to innovative treatments for mood disorders .

- Research presented at pharmacological conferences indicated that the compound might enhance neurogenesis in hippocampal regions, further supporting its role in mood regulation and cognitive enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.